molecular formula C11H6BrFO3 B1383397 3-(2-Bromoacetyl)-7-fluorochromen-2-one CAS No. 1446333-79-4

3-(2-Bromoacetyl)-7-fluorochromen-2-one

Cat. No.: B1383397
CAS No.: 1446333-79-4
M. Wt: 285.07 g/mol
InChI Key: QTKTXAWIRPEKHC-UHFFFAOYSA-N
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Description

3-(2-Bromoacetyl)-7-fluorochromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Coumarins are benzopyran-2-one derivatives that have been extensively studied for their pharmacological properties, including anticoagulant, antimicrobial, and anticancer activities . The addition of bromoacetyl and fluorine groups to the coumarin structure enhances its chemical reactivity and potential biological activities.

Biochemical Analysis

Biochemical Properties

3-(2-Bromoacetyl)-7-fluorochromen-2-one plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with a variety of enzymes and proteins, facilitating the formation of bioactive molecules. For instance, this compound can act as an electrophilic agent, reacting with nucleophilic sites on enzymes such as thiol groups in cysteine residues. This interaction can lead to the formation of covalent bonds, thereby modifying enzyme activity. Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, influencing their function and downstream effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated cytotoxic properties, inhibiting cell proliferation and inducing apoptosis. It affects cell signaling pathways such as the MAPK/ERK pathway, leading to altered gene expression and reduced cell survival. Furthermore, this compound influences cellular metabolism by inhibiting key metabolic enzymes, thereby disrupting energy production and biosynthetic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, forming stable complexes that inhibit enzyme activity. For example, the compound can inhibit kinases by binding to their active sites, preventing phosphorylation events crucial for cell signaling. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and modulating their activity. These interactions result in altered cellular responses and contribute to the compound’s biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability is influenced by factors such as temperature, pH, and exposure to light. Over time, this compound may degrade, leading to reduced efficacy in biochemical assays. Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of cellular functions, with potential cumulative effects on cell viability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and therapeutic effects, while higher doses can lead to significant biological activity and potential adverse effects. Studies have shown that high doses of this compound can cause toxicity in animal models, manifesting as organ damage and impaired physiological functions. It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biotransformation. The compound undergoes metabolic reactions such as oxidation, reduction, and conjugation, leading to the formation of metabolites with distinct biological activities. These metabolic pathways influence the compound’s pharmacokinetics and overall biological effects. Additionally, this compound can affect metabolic flux by inhibiting or activating key enzymes, thereby altering the levels of metabolites and impacting cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromoacetyl)-7-fluorochromen-2-one typically involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine, followed by bromination and fluorination steps . The general synthetic route can be summarized as follows:

    Condensation Reaction: Salicylaldehyde reacts with ethyl acetoacetate in the presence of piperidine to form 3-acetylcoumarin.

    Bromination: The acetyl group of 3-acetylcoumarin is brominated using bromine or N-bromosuccinimide to yield 3-(2-Bromoacetyl)coumarin.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromoacetyl)-7-fluorochromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary amines, secondary amines, and thiols are commonly used. Reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

    Cyclization Reactions: Cyclization reactions often require catalysts such as Lewis acids or bases and are conducted under reflux conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

3-(2-bromoacetyl)-7-fluorochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrFO3/c12-5-9(14)8-3-6-1-2-7(13)4-10(6)16-11(8)15/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKTXAWIRPEKHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)OC(=O)C(=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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